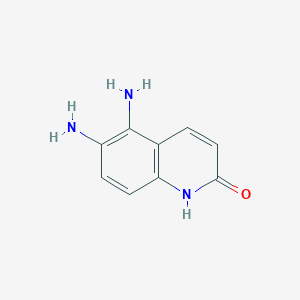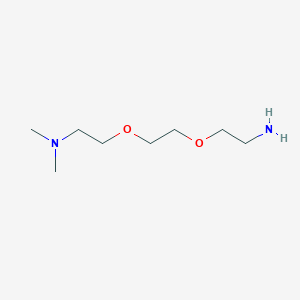
5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride is a heterocyclic compound that contains both azetidine and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the tetrazole moiety. One common method involves the reaction of azetidine derivatives with tetrazole precursors under specific conditions. For example, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo further reactions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tetrazole ring can participate in substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Scientific Research Applications
5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine and tetrazole rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
Uniqueness
5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride is unique due to the presence of both azetidine and tetrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H10ClN5 |
|---|---|
Molecular Weight |
175.62 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2-methyltetrazole;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c1-10-8-5(7-9-10)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H |
InChI Key |
SMGFRRSUAILYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


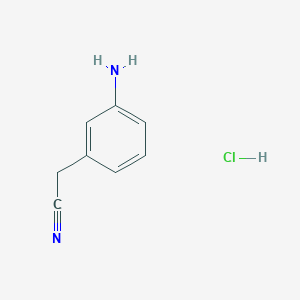


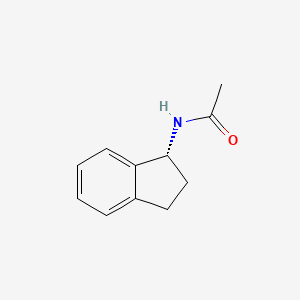
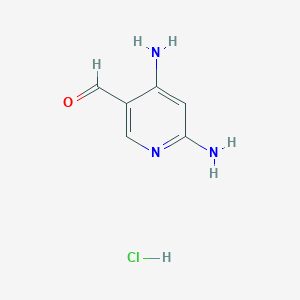
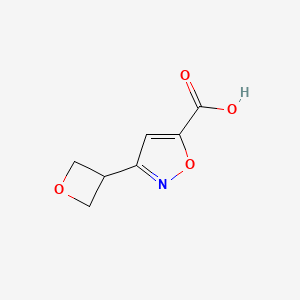

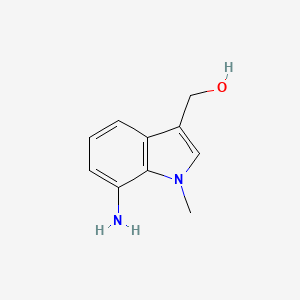
![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)



